Ethyl 2-(furan-2-carbonyl)-3-oxobutanoate

Description

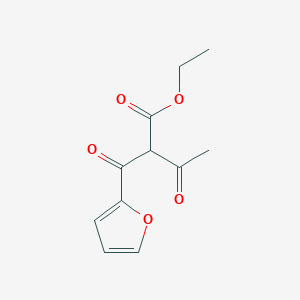

Ethyl 2-(furan-2-carbonyl)-3-oxobutanoate is a β-keto ester derivative featuring a furan-2-carbonyl substituent at the C2 position. This compound is structurally characterized by a central 3-oxobutanoate backbone esterified with an ethyl group and substituted with a heteroaromatic furan ring. Its applications may span asymmetric synthesis, pharmaceutical intermediates, and materials science, though further studies are required to confirm these uses.

Properties

CAS No. |

22997-07-5 |

|---|---|

Molecular Formula |

C11H12O5 |

Molecular Weight |

224.21 g/mol |

IUPAC Name |

ethyl 2-(furan-2-carbonyl)-3-oxobutanoate |

InChI |

InChI=1S/C11H12O5/c1-3-15-11(14)9(7(2)12)10(13)8-5-4-6-16-8/h4-6,9H,3H2,1-2H3 |

InChI Key |

FMWDBBDGFITFLO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(=O)C)C(=O)C1=CC=CO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(furan-2-carbonyl)-3-oxobutanoate typically involves the reaction of furan-2-carboxylic acid with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or toluene. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous-flow processes. These methods offer advantages such as increased efficiency, better control over reaction conditions, and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(furan-2-carbonyl)-3-oxobutanoate undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid.

Reduction: Ethyl 2-(furan-2-carbonyl)-3-hydroxybutanoate.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Organic Synthesis

Ethyl 2-(furan-2-carbonyl)-3-oxobutanoate is utilized as a versatile building block in organic chemistry. Its structure allows for modifications that can lead to the synthesis of more complex compounds. For example, it can undergo transformations such as:

- Knoevenagel Condensation : This reaction can yield various derivatives that are useful in further synthetic applications.

- Decarboxylation and Esterification : These processes can produce new furan commodities with desirable properties for industrial applications .

Pharmaceutical Applications

The compound has been explored for its potential pharmaceutical applications. Research indicates that derivatives of this compound may exhibit biological activity, including:

- Antimicrobial Properties : Some studies suggest that related compounds have shown efficacy against bacterial strains by disrupting biofilm formation and inhibiting quorum sensing mechanisms .

- Anti-inflammatory Activity : Certain derivatives have been evaluated for their anti-inflammatory effects, making them potential candidates for drug development targeting inflammatory diseases.

Materials Science

In materials science, this compound can be used as a precursor for creating polymers and other materials. Its furan moiety allows it to participate in polymerization reactions, contributing to the development of novel materials with unique properties such as biodegradability and enhanced mechanical strength.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of derivatives synthesized from this compound. The results demonstrated significant inhibition of biofilm formation in various bacterial strains, indicating its potential use in developing new antimicrobial agents .

Case Study 2: Synthesis of Bioactive Compounds

Another research effort focused on synthesizing bioactive compounds from this compound through various chemical reactions. The synthesized compounds were tested for their inhibitory effects on human carbonic anhydrase isoforms, showing promising results that could lead to therapeutic applications in treating diseases related to carbonic anhydrase dysfunction .

Mechanism of Action

The mechanism of action of Ethyl 2-(furan-2-carbonyl)-3-oxobutanoate involves its interaction with various molecular targets. The furan ring can participate in π-π stacking interactions, while the carbonyl and ester groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The following table compares ethyl 2-(furan-2-carbonyl)-3-oxobutanoate with structurally analogous β-keto esters:

*Calculated based on formula.

Physical and Chemical Properties

Reactivity and Functional Implications

- Furan vs.

- Hydrazone Derivatives : The hydrazone group in compounds like enables tautomerism (keto-hydrazo) and participation in hydrogen-bonded networks, influencing crystallinity and biological activity .

- Steric Effects: Bulky substituents (e.g., 3-methylbenzyl ) reduce planarity and intermolecular interactions, whereas smaller groups (e.g., chlorophenoxy ) favor denser crystal packing.

Biological Activity

Ethyl 2-(furan-2-carbonyl)-3-oxobutanoate, a compound with notable biological properties, has garnered attention in recent research for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, and related case studies.

Chemical Structure and Properties

This compound is characterized by its furan ring and carbonyl functionalities, which are crucial for its biological activity. The chemical formula is , with a molecular weight of approximately 224.21 g/mol. The structure can be visualized as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Specifically, it has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of this compound had significant growth inhibitory activity against several cancer types, including breast and colon cancer cells. The following table summarizes the cytotoxic effects observed:

| Cell Line | GI50 (μM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 5.86 | Induction of apoptosis and cell cycle arrest |

| HCT15 (Colon Cancer) | 2.37 | Inhibition of proliferation |

| NCI-H23 | 2.48 | Reactive oxygen species generation |

These findings indicate that this compound may induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and interference with cell cycle progression .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has shown promise in reducing inflammation. Research indicates that it can inhibit the production of pro-inflammatory cytokines, thereby potentially serving as an anti-inflammatory agent. This property is essential for treating diseases characterized by chronic inflammation, such as arthritis and cardiovascular diseases .

The biological activity of this compound is attributed to its ability to interact with various cellular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : It activates apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Activity : By generating ROS, it can lead to oxidative stress in cancer cells, promoting their death while sparing normal cells .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

- Case Study on Breast Cancer : A study involving MCF7 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to controls, suggesting its potential as a therapeutic agent for breast cancer .

- Case Study on Colon Cancer : Another investigation showed that this compound effectively inhibited the growth of HCT15 cells, with observed GI50 values indicating strong cytotoxicity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(furan-2-carbonyl)-3-oxobutanoate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via condensation reactions between furan-2-carbonyl derivatives (e.g., furan-2-carbonyl chloride) and β-keto esters like ethyl 3-oxobutanoate. For example, analogous syntheses involve reacting substituted nitriles (e.g., furan-2-carbonitrile) with ethyl acetoacetate under basic conditions (e.g., sodium hydride in THF at 0°C), yielding intermediates that are further functionalized . Optimization includes controlling temperature (e.g., 0–20°C), inert atmospheres, and stoichiometric ratios to improve yields (e.g., up to 76.4% in similar systems) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) is critical for structural confirmation. For instance, ¹H NMR can resolve ketone (δ 2.2–2.5 ppm) and ester (δ 1.2–1.4 ppm) protons, while furan carbonyl signals appear near δ 7.5–8.0 ppm . Mass spectrometry (HRMS) and IR spectroscopy further validate functional groups (e.g., C=O stretches at ~1700–1750 cm⁻¹). X-ray crystallography via SHELX software may resolve stereochemistry in crystalline derivatives .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store in airtight containers under inert gas (e.g., N₂) at –20°C to prevent hydrolysis or oxidation. Moisture sensitivity requires desiccants, and exposure to light should be minimized . Safety protocols include using fume hoods for synthesis and PPE (gloves, goggles) due to potential skin/eye irritation .

Advanced Research Questions

Q. What strategies enhance stereoselectivity in the synthesis of this compound derivatives?

- Methodology : Enzymatic or microbial reductions (e.g., immobilized baker’s yeast in calcium alginate gel) can achieve high enantiomeric excess (>95% e.e.). For example, analogous β-keto esters are reduced to syn-3-hydroxy derivatives via NADH-dependent reductases under controlled pH (e.g., pH 6.5–7.0) and substrate concentrations . Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) may further refine selectivity .

Q. How can competing side reactions (e.g., keto-enol tautomerism) be mitigated during synthesis?

- Methodology : Tautomerism is minimized by maintaining low temperatures (0–5°C) and using aprotic solvents (e.g., THF or ethyl acetate). Quenching intermediates with aqueous acids (e.g., acetic acid) stabilizes the keto form, as seen in nitrile-β-keto ester condensations . Monitoring via TLC or in-situ FTIR helps track reaction progress and adjust conditions dynamically.

Q. What computational tools aid in predicting/reactivity or crystallographic refinement of this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) model electronic effects of the furan carbonyl group on reactivity. SHELX programs refine crystal structures from diffraction data, particularly for derivatives with heavy atoms (e.g., bromine substituents), enabling precise bond-length and angle analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.